molecular formula C13H14N4O4S B4181606 methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate

methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate

Cat. No. B4181606
M. Wt: 322.34 g/mol
InChI Key: KMVKICTVNUBYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promise in a variety of research areas, including biochemistry, pharmacology, and toxicology. In

Scientific Research Applications

Methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate has been used in a variety of scientific research applications. One area of research where this compound has shown promise is in the study of enzyme inhibitors. Studies have shown that methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate can inhibit enzymes such as carbonic anhydrase, which has implications for the treatment of diseases such as glaucoma and epilepsy.

Mechanism of Action

The mechanism of action of methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate is not fully understood. However, studies have suggested that this compound may act as an allosteric inhibitor of enzymes such as carbonic anhydrase. This means that it binds to a site on the enzyme that is not the active site, causing a conformational change that inhibits the enzyme's activity.
Biochemical and Physiological Effects:
Methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate has been shown to have a variety of biochemical and physiological effects. Studies have suggested that this compound can inhibit the activity of carbonic anhydrase, which has implications for the treatment of diseases such as glaucoma and epilepsy. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which could have potential applications in the treatment of diseases such as arthritis and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate in lab experiments is its ability to inhibit the activity of enzymes such as carbonic anhydrase. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and other adverse effects.

Future Directions

There are many potential future directions for research on methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate. One area of research that shows promise is the development of new enzyme inhibitors for the treatment of diseases such as glaucoma and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as cancer and arthritis.

properties

IUPAC Name

methyl N-[4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-9-14-8-7-12(15-9)17-22(19,20)11-5-3-10(4-6-11)16-13(18)21-2/h3-8H,1-2H3,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVKICTVNUBYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl {4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate
Reactant of Route 2
Reactant of Route 2
methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate
Reactant of Route 3
Reactant of Route 3
methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate
Reactant of Route 5
Reactant of Route 5
methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate
Reactant of Route 6
Reactant of Route 6
methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.